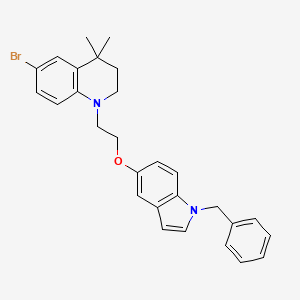![molecular formula C24H17N5O5 B14790048 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is a complex organic compound known for its multifunctional properties. It is primarily used as a dye in various biological and industrial applications due to its vibrant color and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol typically involves the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like chloroform or DMSO and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is widely used in scientific research due to its versatile properties:
Wirkmechanismus
The mechanism of action of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol involves its interaction with various molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. It can also bind to specific proteins and enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and in biochemical studies.
4-(2,4-Dinitroanilino)phenol: Another similar compound used as a dye in biological and industrial applications.
Uniqueness
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its stability and vibrant color make it particularly useful in various applications, from scientific research to industrial processes .
Eigenschaften
Molekularformel |
C24H17N5O5 |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
2-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-6-phenylphenol |
InChI |
InChI=1S/C24H17N5O5/c30-24-20(16-5-2-1-3-6-16)7-4-8-22(24)27-26-18-11-9-17(10-12-18)25-21-14-13-19(28(31)32)15-23(21)29(33)34/h1-15,25,30H |
InChI-Schlüssel |
WUWQEJSVAWVZHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


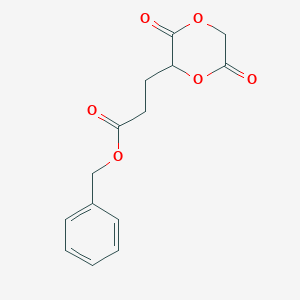
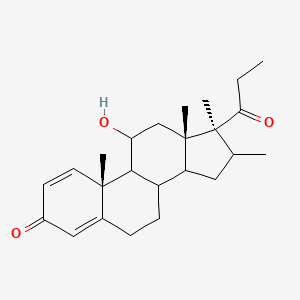
![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)

methanone](/img/structure/B14790017.png)
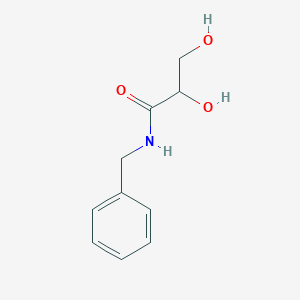
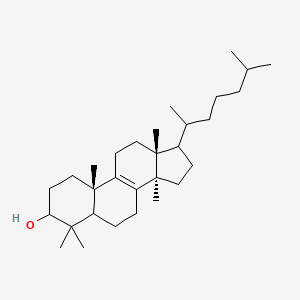
![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)

